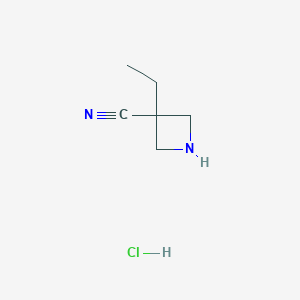

3-Ethylazetidine-3-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

3-ethylazetidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-2-6(3-7)4-8-5-6;/h8H,2,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNTYIDTGSVFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethylazetidine-3-carbonitrile Hydrochloride: Structural Properties, Synthesis, and Applications in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule active pharmaceutical ingredients (APIs). One of the most effective strategies in modern medicinal chemistry is the incorporation of functionalized, sp3-rich small heterocycles. 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) has emerged as a highly valuable building block in this domain[1].

This technical guide provides an in-depth analysis of its structural properties, a field-proven synthetic methodology, and its strategic applications in drug development.

Physicochemical Properties & Structural Causality

Before deploying any building block in a synthetic route, it is critical to understand its fundamental properties and the rationale behind its commercial formulation. The table below summarizes the core quantitative data for 3-ethylazetidine-3-carbonitrile hydrochloride[1][2].

| Property | Quantitative Value / Description |

| Chemical Name | 3-Ethylazetidine-3-carbonitrile hydrochloride |

| CAS Number | 1205750-03-3 |

| Molecular Formula | C₆H₁₁ClN₂ (Free base: C₆H₁₀N₂) |

| Molecular Weight | 146.62 g/mol [2] |

| SMILES | N#CC1(CC)CNC1.[H]Cl |

| Standard Purity | ≥97%[2] |

| Storage Conditions | Inert atmosphere, room temperature[1] |

Causality of the Salt Form: Why is this compound supplied and utilized as a hydrochloride salt rather than a free base? The free base of an azetidine is a volatile, highly basic secondary amine that is prone to oxidative degradation and is difficult to handle on a benchtop. Conversion to the HCl salt serves a dual purpose: it ensures long-term thermodynamic stability by protonating the reactive nitrogen, and it provides excellent aqueous solubility, which is crucial for biphasic reaction setups or direct incorporation into biological assay buffers.

Pharmacological Rationale: The Azetidine Advantage

The azetidine ring is widely recognized as a "privileged motif" in medicinal chemistry, offering a unique three-dimensional profile that enhances both physicochemical and pharmacological properties[3]. Incorporating a 3,3-disubstituted azetidine into an API scaffold provides several distinct advantages over traditional open-chain or piperidine/pyrrolidine alternatives.

Fig 1. Pharmacological advantages of the 3-ethylazetidine-3-carbonitrile scaffold in drug design.

-

Increased Fsp3: The high fraction of sp3-hybridized carbons (Fsp3) disrupts molecular planarity, which dramatically decreases crystal lattice energy and improves aqueous solubility—a critical factor for oral bioavailability.

-

Conformational Restriction: The 4-membered ring locks the ethyl and nitrile groups into a rigid vector. This reduces the entropic penalty upon binding to a target protein's lipophilic pocket.

-

Metabolic Stability: The steric hindrance and ring strain of the azetidine core make it less susceptible to cytochrome P450 (CYP) mediated N-dealkylation compared to flexible, open-chain dialkylamines.

Synthetic Methodology & Experimental Protocol

To synthesize 3-ethylazetidine-3-carbonitrile, we employ a highly efficient alpha-alkylation strategy starting from commercially available 1-Boc-azetidine-3-carbonitrile, followed by a controlled acidic deprotection.

Fig 2. Two-step synthetic workflow for 3-ethylazetidine-3-carbonitrile hydrochloride.

Step 1: Alpha-Alkylation (Enolate Formation & Trapping)

Rationale: The alpha-proton adjacent to the nitrile group is moderately acidic. We utilize Lithium bis(trimethylsilyl)amide (LiHMDS) because its pKa (~26) is perfectly tuned to quantitatively deprotonate this position without acting as a nucleophile. Stronger, less sterically hindered bases (like n-BuLi) risk attacking the electrophilic nitrile carbon.

Protocol:

-

Purge a flame-dried round-bottom flask with Argon.

-

Dissolve 1-Boc-azetidine-3-carbonitrile (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath. Expert Note: Temperature control is paramount. Exothermic spikes can lead to competitive deprotonation of the THF solvent or ring-opening side reactions.

-

Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 15 minutes.

-

Self-Validation: The solution will transition to a pale yellow color, indicating successful enolate formation. Stir for 30 minutes at -78 °C.

-

Add Ethyl Iodide (1.2 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature over 4 hours.

-

Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify via flash chromatography (Hexanes/EtOAc) to yield 1-Boc-3-ethylazetidine-3-carbonitrile.

Step 2: Boc-Deprotection & Salt Formation

Rationale: Acidic cleavage of the Boc group must be performed under strictly anhydrous conditions. If water is present, the acidic environment can trigger the unwanted hydrolysis of the nitrile group into an amide or carboxylic acid—a known liability in azetidine-nitrile scale-ups[4]. Furthermore, while Trifluoroacetic acid (TFA) is a common alternative, it yields a hygroscopic trifluoroacetate salt that complicates downstream amide couplings. 4M HCl in dioxane is vastly superior, generating a highly crystalline, non-hygroscopic hydrochloride salt.

Protocol:

-

Dissolve the purified 1-Boc-3-ethylazetidine-3-carbonitrile in a minimal volume of anhydrous Dichloromethane (DCM).

-

Add 4M HCl in Dioxane (10.0 eq) at 0 °C.

-

Stir at room temperature for 2 hours.

-

Self-Validation: A white precipitate will begin to crash out of the ethereal solution after 30–60 minutes. This visual cue confirms the successful cleavage of the Boc group and the formation of the insoluble amine hydrochloride salt.

-

Concentrate the suspension under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the final product.

Downstream Applications in API Synthesis

Once isolated, the secondary amine of 3-ethylazetidine-3-carbonitrile hydrochloride serves as a versatile nucleophile for constructing complex drug candidates:

-

Amide Couplings: The azetidine can be reacted with complex carboxylic acids using standard uronium coupling reagents (e.g., HATU) in the presence of a tertiary amine base (like DIPEA) to liberate the free base in situ.

-

Nucleophilic Aromatic Substitution (SNAr): The sterically unhindered nitrogen is highly nucleophilic and can efficiently displace halogens on electron-deficient heteroaromatics (e.g., 2-chloropyrimidines or fluoropyridines), a linkage frequently utilized in the design of modern kinase inhibitors.

References

-

Title : 3-Ethylazetidine-3-carbonitrile hydrochloride - Lead Sciences | Source : Lead Sciences | URL :[Link]

-

Title : Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 | Source : ACS Publications | URL :[Link]

Sources

3-Ethylazetidine-3-carbonitrile Hydrochloride: Physicochemical Profiling and Strategic Applications in Drug Discovery

Executive Summary

In contemporary drug discovery, the optimization of physicochemical properties is paramount to overcoming pharmacokinetic liabilities such as poor membrane permeability and high efflux ratios. 3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) has emerged as a highly specialized, low-molecular-weight heterocyclic building block designed to address these exact challenges[1]. By offering a conformationally restricted, compact 4-membered ring system, this compound allows medicinal chemists to fine-tune the basicity and Topological Polar Surface Area (TPSA) of drug candidates without inflating their molecular weight[2].

This technical guide explores the precise physicochemical dynamics of 3-ethylazetidine-3-carbonitrile hydrochloride, the causality behind its selection over larger homologous rings, and provides a self-validating experimental workflow for its incorporation into active pharmaceutical ingredients.

Physicochemical Profiling & The Isomeric Advantage

The exact molecular weight of 3-ethylazetidine-3-carbonitrile hydrochloride is 146.62 g/mol [3]. The compound is typically supplied as a hydrochloride salt rather than a free base (MW: 110.16 g/mol ) to prevent the volatile degradation of the secondary amine, ensuring long-term stability and precise stoichiometric handling in inert atmospheres[4].

A critical, often overlooked insight in scaffold selection is that 3-ethylazetidine-3-carbonitrile is an exact structural isomer of piperidine-3-carbonitrile . Both share the molecular formula C₆H₁₀N₂ (free base) and C₆H₁₁ClN₂ (hydrochloride salt). However, the spatial reorganization from a 6-membered piperidine to a 4-membered azetidine with a 3-ethyl substitution fundamentally alters the molecule's 3D topology and electronic distribution.

Table 1: Core Physicochemical Properties

| Property | Specification |

| Chemical Name | 3-Ethylazetidine-3-carbonitrile hydrochloride |

| CAS Registry Number | 1205750-03-3 |

| Molecular Formula (Salt) | C₆H₁₁ClN₂ |

| Molecular Weight (Salt) | 146.62 g/mol |

| Molecular Weight (Free Base) | 110.16 g/mol |

| Appearance | Pale yellow to off-white powder |

| Storage Conditions | Inert atmosphere, room temperature |

Mechanistic Causality in Scaffold Selection

As a Senior Application Scientist, it is crucial to understand why one would select this specific azetidine over its piperidine or pyrrolidine counterparts. The causality is rooted in three mechanistic pillars:

-

Topological Polar Surface Area (TPSA) Reduction: Replacing larger saturated heterocycles with an azetidine ring significantly compacts the molecular volume. In the , high TPSA was identified as the primary driver of increased efflux ratios[2]. By incorporating compact moieties like azetidine-3-carbonitrile, researchers successfully reduced the TPSA and molecular weight, leading to the discovery of potent in vivo chemical probes with modest efficacy in lymphoma xenograft models[2].

-

Inductive pKa Modulation (Basicity Reduction): The basicity of the secondary amine is a major liability for hERG channel toxicity and phospholipidosis. In the 4-membered azetidine ring, the strongly electron-withdrawing cyano (-CN) group is separated from the basic nitrogen by only two carbon-carbon bonds. This proximity exerts a much stronger inductive pull (-I effect) compared to the 3-position of a 6-membered piperidine ring (separated by three bonds). Consequently, the pKa of the azetidine nitrogen is significantly lowered, increasing the metabolic stability of the final drug candidate.

-

Conformational Rigidity: The 4-membered ring restricts the conformational flexibility of the ethyl and cyano vectors, projecting them into defined spatial orientations to interact optimally with target binding pockets, such as those in CCR6 receptors[5].

Table 2: Isomeric Scaffold Comparison

| Scaffold Building Block (HCl Salt) | Ring Size | Molecular Weight | TPSA Impact | Inductive pKa Lowering (-I Effect) |

| 3-Ethylazetidine-3-carbonitrile | 4-membered | 146.62 g/mol | Minimal | Strong (Proximity to N) |

| Piperidine-3-carbonitrile | 6-membered | 146.62 g/mol | High | Weak (Distance from N) |

Self-Validating Experimental Protocol: SNAr Incorporation

To ensure scientific integrity, the following protocol for incorporating 3-ethylazetidine-3-carbonitrile hydrochloride via Nucleophilic Aromatic Substitution (SNAr) is designed as a self-validating system . The methodology relies on orthogonal purification techniques to definitively confirm the success of the reaction.

Step-by-Step Methodology

-

Free Base Liberation: Suspend the core electrophilic scaffold (e.g., a halogenated tricyclic quinolinone) and 3-ethylazetidine-3-carbonitrile hydrochloride (1.5 eq) in a polar aprotic solvent (e.g., DMF or NMP). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base of the azetidine in situ.

-

Coupling Reaction: Heat the mixture to 80°C for 1.5 hours under an inert atmosphere[6].

-

Primary Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the core scaffold mass and the emergence of the (M+H)+ peak corresponding to the coupled product serves as the first validation checkpoint.

-

Primary Purification: Subject the crude mixture to reverse-phase chromatography, eluting with a gradient of 40–90% methanol in water (both modified with 0.1% formic acid)[6].

-

Secondary Validation (SCX-2 Catch-and-Release): Load the partially purified fractions onto an SCX-2 (Strong Cation Exchange) column[6].

-

Causality of Validation: The sulfonic acid groups on the SCX-2 resin specifically bind basic amines. Non-basic impurities, unreacted electrophiles, and neutral byproducts wash straight through.

-

Release: Elute the target compound using 2M ammonia in methanol. If the product elutes exclusively in the methanolic ammonia wash, it definitively validates the successful covalent incorporation of the basic azetidine moiety.

-

Mandatory Visualization: Synthetic Workflow

Figure 1: Self-validating synthetic workflow for azetidine incorporation via SCX-2 catch-and-release.

References

-

Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

3-Ethylazetidine-3-carbonitrile hydrochloride - Lead Sciences Source: Lead Sciences URL:[Link]

Sources

- 1. 1407991-27-8|(R)-Piperidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 936850-33-8|3-Methylazetidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 4. Pannellum [wright.edu]

- 5. WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

The Synthetic Approach and Practical Utility of 3-Ethylazetidine-3-carbonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylazetidine-3-carbonitrile hydrochloride, a valuable heterocyclic building block in medicinal chemistry. While a singular "discovery" of this compound is not prominently documented, its synthesis and application are rooted in established principles of azetidine chemistry. This document details a logical synthetic pathway, methods for characterization, and the scientific rationale behind its utility in drug discovery. It is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel small molecules.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[1] Their inherent ring strain and three-dimensional character offer unique conformational constraints that can impart favorable physicochemical properties to bioactive molecules, such as improved metabolic stability, solubility, and receptor binding affinity.[1] The substitution at the 3-position of the azetidine ring provides a versatile vector for molecular elaboration, making compounds like 3-Ethylazetidine-3-carbonitrile hydrochloride valuable starting points for the synthesis of diverse chemical libraries.[2] The carbonitrile group, in particular, is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, further expanding its synthetic utility.[3]

Proposed Synthesis of 3-Ethylazetidine-3-carbonitrile Hydrochloride

Overall Synthetic Scheme

Sources

An In-depth Technical Guide to 3-Ethylazetidine-3-carbonitrile hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional structures and improved physicochemical properties is relentless. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged structures in drug discovery.[1] Their inherent ring strain, which lies between that of the more reactive aziridines and the more flexible pyrrolidines, imparts a unique conformational rigidity. This structural feature can lead to enhanced metabolic stability, improved aqueous solubility, and the ability to present substituents in well-defined spatial orientations, making azetidines highly attractive for modulating biological activity.[2][3] Among the various substituted azetidines, those functionalized at the 3-position are of particular interest as they provide a versatile platform for the introduction of diverse chemical moieties.[3] This guide focuses on a specific, yet underexplored member of this class: 3-Ethylazetidine-3-carbonitrile hydrochloride.

Synthesis and Mechanistic Insights

The synthesis of 3-Ethylazetidine-3-carbonitrile hydrochloride is not extensively detailed in publicly available literature. However, a robust synthetic strategy can be constructed based on established methodologies for the functionalization of azetidines, particularly the nucleophilic substitution on a 3-haloazetidine precursor.[4] The overall synthetic workflow can be envisioned as a two-stage process: the formation of the core 3-ethyl-3-cyanoazetidine structure, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 1-Substituted-3-bromo-3-ethylazetidines (The Precursor)

A key precursor for the synthesis of 3-Ethylazetidine-3-carbonitrile is a 3-bromo-3-ethylazetidine derivative. The synthesis of this intermediate can be achieved via the rearrangement of 2-bromomethyl-2-ethylaziridines.[4] This rearrangement is a crucial step in accessing the 3-substituted azetidine core.

Part 2: Nucleophilic Cyanation to form 3-Ethylazetidine-3-carbonitrile

The introduction of the nitrile functionality at the 3-position is achieved through a nucleophilic substitution reaction. The 3-bromo-3-ethylazetidine precursor is treated with a cyanide salt, such as potassium cyanide, in a suitable solvent.[4] This reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile, displacing the bromide leaving group.

Figure 1: General synthetic workflow for 3-Ethylazetidine-3-carbonitrile hydrochloride.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure based on the synthesis of analogous 3-cyanoazetidines.[4]

Step 1: Synthesis of 1-Substituted-3-ethyl-3-cyanoazetidine

-

To a solution of the N-protected 3-bromo-3-ethylazetidine (1.0 eq) in acetonitrile (MeCN), add potassium cyanide (KCN, 1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-substituted-3-ethyl-3-cyanoazetidine.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Deprotection of the Azetidine Nitrogen (if applicable)

If an N-protecting group (e.g., benzhydryl) is used, it must be removed to yield the free secondary amine. This can typically be achieved by catalytic hydrogenation.

Step 3: Formation of 3-Ethylazetidine-3-carbonitrile hydrochloride

-

Dissolve the purified 3-ethylazetidine-3-carbonitrile free base in a suitable anhydrous organic solvent such as diethyl ether or methanol.

-

Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-Ethylazetidine-3-carbonitrile hydrochloride.

Structural and Physicochemical Properties

While specific experimental data for 3-Ethylazetidine-3-carbonitrile hydrochloride is scarce, its properties can be predicted based on data from closely related analogs such as 3-Methylazetidine-3-carbonitrile hydrochloride and general chemical principles.

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₆H₁₁ClN₂ | Based on the structure |

| Molecular Weight | 146.62 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic molecules. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Insoluble in nonpolar organic solvents (e.g., hexanes). | The hydrochloride salt form increases polarity and aqueous solubility. |

| Stability | The hydrochloride salt is expected to be more stable and less volatile than the free base. It should be stored in a cool, dry place. | General property of amine hydrochloride salts. |

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Ethylazetidine-3-carbonitrile hydrochloride would rely on standard spectroscopic techniques. The expected key features are outlined below:

-

¹H NMR:

-

Protons on the azetidine ring would appear as multiplets in the range of 3.5-4.5 ppm.

-

The ethyl group would show a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), likely in the ranges of 1.5-2.0 ppm and 0.8-1.2 ppm, respectively.

-

The N-H proton of the hydrochloride salt would likely appear as a broad singlet at a downfield chemical shift.

-

-

¹³C NMR:

-

The carbon of the nitrile group (C≡N) would be observed in the range of 115-125 ppm.

-

The quaternary carbon at the 3-position of the azetidine ring would appear around 35-45 ppm.

-

The carbons of the azetidine ring would resonate in the range of 50-65 ppm.

-

The carbons of the ethyl group would be found in the upfield region of the spectrum.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic sharp absorption band for the nitrile (C≡N) stretch is expected in the region of 2240-2260 cm⁻¹.[5]

-

A broad absorption band corresponding to the N-H stretch of the ammonium salt would be present in the range of 2400-3200 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹.[6]

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak for the free base (C₆H₁₀N₂). The exact mass would be a key identifier.

-

Applications in Drug Discovery and Development

The 3-substituted azetidine-3-carbonitrile scaffold is a valuable building block in medicinal chemistry. The nitrile group can serve as a precursor for other functional groups, such as carboxylic acids, amides, or tetrazoles, which are important pharmacophores. Furthermore, the ethyl group at the 3-position provides a lipophilic handle that can be used to modulate the pharmacokinetic properties of a drug candidate.

Figure 2: Potential therapeutic areas for molecules derived from 3-Ethylazetidine-3-carbonitrile hydrochloride.

Role as a Bioisostere

The azetidine ring can act as a bioisostere for other cyclic systems, such as piperidine or pyrrolidine, or even acyclic fragments.[3] This substitution can lead to improved properties such as reduced lipophilicity and an altered metabolic profile. The rigid nature of the azetidine ring can also lock a molecule into a bioactive conformation, thereby increasing its potency and selectivity for a biological target.

Synthetic Utility

The nitrile group of 3-Ethylazetidine-3-carbonitrile is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, which are common functionalities in drug molecules.[4] It can also be converted to a tetrazole ring, which is a well-known bioisostere for a carboxylic acid. This chemical versatility allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

3-Ethylazetidine-3-carbonitrile hydrochloride is a promising, albeit under-investigated, building block for drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established methods involving nucleophilic cyanation of a 3-bromo-3-ethylazetidine precursor followed by salt formation. The unique combination of a rigid, three-dimensional azetidine core, a lipophilic ethyl group, and a versatile nitrile functionality makes this compound a valuable tool for medicinal chemists. As the demand for novel, sp³-rich scaffolds continues to grow, it is anticipated that 3-Ethylazetidine-3-carbonitrile hydrochloride and its derivatives will find increasing application in the development of next-generation therapeutics.

References

- Stanković, S., D'hooghe, M., Vanderhaegen, T., Tehrani, K. A., & De Kimpe, N. (2014). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synlett, 25(01), 75-80.

- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-15.

- Singh, G. S., & D'hooghe, M. (2022). Azetidines in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 235, 114283.

-

PubChem. (n.d.). 3-methylazetidine-3-carbonitrile hydrochloride. Retrieved from [Link]

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Burian, T., & Císařová, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(23), 13865-13885.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25484-25493.

- Wiemer, A. J., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(11), 859-868.

-

Workman, J., & Smith, B. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy. Retrieved from [Link]

-

Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride? r/chemistry. Retrieved from [Link]

- Boxer, S. G., et al. (2020). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv.

- Turkson, J., et al. (2018). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 61(15), 6575-6593.

- Imai, K., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1025.

-

Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

- Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 101, 117662.

- Gröger, H., et al. (2017). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route.

-

LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 3-ETHYL-AZETIDINE HCL. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Ascendancy of the Azetidine Ring in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

Historically viewed as a synthetic curiosity due to its high ring strain and challenging accessibility, the azetidine ring—a saturated, four-membered nitrogen-containing heterocycle—has transitioned into a privileged scaffold in modern drug discovery[1]. The strategic incorporation of azetidine motifs allows medicinal chemists to finely tune the physicochemical properties of lead compounds, optimizing their absorption, distribution, metabolism, and excretion (ADME) profiles[2]. Today, several FDA-approved therapeutics, including the JAK inhibitor baricitinib, the MEK inhibitor cobimetinib, and the calcium channel blocker azelnidipine, rely on the azetidine core to achieve superior metabolic stability and receptor selectivity[3].

This technical guide explores the mechanistic rationale behind azetidine incorporation, provides a comparative analysis of its physicochemical properties against larger aza-heterocycles, and details state-of-the-art synthetic protocols for its integration into drug pipelines.

Physicochemical Profiling: The Rationale for Azetidine

The fundamental utility of the azetidine ring lies in its unique balance of conformational rigidity and compact steric bulk. With a ring strain of approximately 25.4 kcal/mol, azetidine sits functionally between the highly reactive aziridine and the more flexible pyrrolidine[4][5].

Modulating Lipophilicity and Basicity

A persistent challenge in lead optimization is "molecular obesity"—the tendency for compounds to become overly lipophilic as they are optimized for target affinity. Replacing larger rings (like piperidine or pyrrolidine) with azetidine reliably reduces the partition coefficient (logP) while maintaining or improving aqueous solubility[2].

Furthermore, the basicity (pKa) of the amine nitrogen is heavily influenced by the ring size. While the conjugate acid of unsubstituted azetidine has a pKa of ~11.29 (comparable to piperidine at 11.22), functionalized azetidines (such as sulfonylamides) exhibit distinct electronic behaviors. The compact nature of the four-membered ring alters the hybridization and s-character of the nitrogen lone pair, often resulting in a lower basicity in complex drug scaffolds, which can reduce off-target hERG liabilities and improve passive membrane permeability[5].

The "Janus Face" Effect in Fluorinated Azetidines

Recent advancements have explored mono- and difluorinated azetidines to further depress basicity and enhance metabolic stability. The distance of the fluorine atoms to the protonation center dictates the pKa drop via inductive effects. Interestingly, specific fluorinated aza-heterocycles exhibit a "Janus face" property—a facial polarization where one face of the ring is highly electronegative and the other is lipophilic, leading to unusually high hydrophilicity and unique binding conformations[6].

Quantitative Comparison of Saturated N-Heterocycles

The following table summarizes the physicochemical shifts observed when transitioning from azetidine to larger aza-heterocycles (data representative of N-phenylsulfonyl derivatives)[2][5][7].

| Property | Azetidine Core | Pyrrolidine Core | Piperidine Core |

| Ring Size | 4-membered | 5-membered | 6-membered |

| Ring Strain | High (~25.4 kcal/mol) | Moderate | Low (Stable Chair) |

| Calculated logP | ~1.3 (Lowest) | ~1.6 (Moderate) | ~1.9 (Highest) |

| Aqueous Solubility | High | Moderate | Low |

| Conformational Flexibility | Rigid / Restricted | Intermediate | Flexible |

| Metabolic Stability | High (fewer C-H oxidation sites) | Moderate | Variable |

Mechanistic Impact on Pharmacokinetics and Target Binding

The integration of an azetidine ring is rarely a passive structural choice; it actively dictates the 3D vector projection of attached pharmacophores. In the development of small-molecule STAT3 inhibitors, replacing flexible aliphatic chains with an azetidine scaffold allowed researchers to balance physicochemical properties while maintaining sufficient potency, achieving simulated gastric fluid (SGF) solubility of >60 μg/mL[8]. The rigidity of the ring restricts the number of rotatable bonds, thereby reducing the entropic penalty upon binding to the target protein[4].

Caption: Logical flow linking azetidine structural features to optimized ADME profiles.

Synthetic Methodologies: Overcoming the Strain Barrier

Historically, azetidines were synthesized via the intramolecular cyclization of γ-amino halides (the Gabriel-Weiner method), which suffered from low yields due to the high activation energy required to form the strained four-membered ring[1]. Modern medicinal chemistry demands highly functionalized, scalable building blocks, driving the development of photochemical and cross-coupling methodologies[4][9].

Photochemical Decarboxylative Alkylation of Azetidines

A breakthrough collaborative study between Enamine and Pfizer demonstrated the direct photochemical modification of azetidine-2-carboxylic acids with alkenes[9]. This method provides unprecedented access to 2-alkyl azetidines, which are traditionally difficult to synthesize compared to their 3-substituted counterparts.

Causality in Experimental Design:

-

Reagent Choice (LiOH): Lithium hydroxide is used to deprotonate the azetidine-2-carboxylic acid. The resulting carboxylate has a significantly lower oxidation potential than the protonated acid, allowing the excited-state photocatalyst to perform a single-electron transfer (SET)[9].

-

Catalyst Choice (4CzIPN): An organic donor-acceptor fluorophore is used instead of traditional Iridium/Ruthenium catalysts. This avoids heavy-metal contamination in the final active pharmaceutical ingredient (API), a critical regulatory requirement in drug development[9].

-

Solvent (DMF): A polar aprotic solvent ensures the complete dissolution of the highly polar amino acid salts, maintaining a homogeneous reaction mixture necessary for uniform photon penetration.

Standard Operating Protocol: Synthesis of 2-Alkyl Azetidines

Objective: Scalable synthesis of 2-substituted azetidines via visible-light photoredox catalysis.

Materials:

-

N-Boc-azetidine-2-carboxylic acid (1.0 equiv)

-

4-vinylpyridine (or alternative alkene) (2.0 equiv)

-

4CzIPN photocatalyst (2.5 mol%)

-

LiOH·H₂O (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)[0.2 M]

Step-by-Step Procedure:

-

Substrate Activation: In an oven-dried, argon-purged reaction vial, dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv) and LiOH·H₂O (1.1 equiv) in anhydrous DMF. Stir at room temperature for 15 minutes to ensure complete deprotonation.

-

Catalyst & Acceptor Addition: Add the photocatalyst 4CzIPN (2.5 mol%) and the alkene acceptor (e.g., 4-vinylpyridine, 2.0 equiv) to the solution.

-

Degassing (Self-Validation Step): Sparge the mixture with Argon for 10 minutes. Rationale: Oxygen is a potent triplet state quencher and radical scavenger; failure to degas will result in reaction failure and oxidized byproducts.

-

Irradiation: Seal the vial and irradiate using a 365 nm or 450 nm LED light source at room temperature for 12–24 hours. Maintain vigorous stirring to ensure uniform light exposure.

-

In-Process Monitoring: At 12 hours, withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the mass corresponding to the starting carboxylic acid is completely consumed.

-

Workup & Purification: Dilute the reaction mixture with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-alkyl azetidine[9].

Caption: Step-by-step workflow for the photochemical synthesis of 2-alkyl azetidines.

Emerging Frontiers: Azetidine Sulfonyl Fluorides and SuFEx Chemistry

Looking forward, the integration of azetidines into Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry represents a major frontier. Azetidine sulfonyl fluorides (ASFs) have been recently developed as stable, yet highly reactive electrophiles[10].

Unlike traditional sulfonyl chlorides, which hydrolyze rapidly in aqueous media, ASFs remain inert until activated by specific nucleophiles or catalysts. This allows medicinal chemists to perform late-stage functionalization, linking azetidine motifs directly to complex biological targets or cereblon-binding motifs (CBMs) for PROTAC development. The azetidine ring in this context provides a distinct spatial conformation compared to standard ether or amide linkers, opening new chemical space for targeted protein degradation[10].

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / ResearchGate[Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors PMC / NIH[Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry ChemRxiv[Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society (ACS)[Link]

-

Pyrrolidine Wikipedia[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - Enamine [enamine.net]

- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

3-Ethylazetidine-3-carbonitrile hydrochloride: A Novel Building Block for Accelerated Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its inherent ring strain and non-planar, three-dimensional geometry offer a unique combination of properties that are highly sought after in the design of novel therapeutics.[2] Unlike their more flexible five- and six-membered counterparts, azetidines can impart conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for biological targets.[1][2] Furthermore, the introduction of an azetidine ring can enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine moiety, underscoring its therapeutic relevance.[2]

This guide introduces 3-Ethylazetidine-3-carbonitrile hydrochloride , a novel and versatile building block poised to accelerate the exploration of this valuable chemical space. The strategic placement of both an ethyl and a nitrile group at the 3-position creates a synthetically tractable platform for the generation of diverse and complex molecular architectures. The quaternary center introduces a desirable sp3-rich character, while the nitrile and the secondary amine functionalities serve as orthogonal handles for a wide array of chemical transformations.

Physicochemical and Structural Characteristics

3-Ethylazetidine-3-carbonitrile hydrochloride is a stable, crystalline solid that is anticipated to be soluble in water and polar organic solvents.[3] The hydrochloride salt form enhances its stability and handling properties compared to the free base.[3]

| Property | Value/Description | Source |

| Molecular Formula | C6H11ClN2 | - |

| Molecular Weight | 146.62 g/mol | - |

| Appearance | White to off-white crystalline solid (predicted) | - |

| Solubility | Soluble in water, methanol, DMSO (predicted) | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere. | [4] |

Structural Features and Predicted Spectroscopic Data

The structure of 3-Ethylazetidine-3-carbonitrile features a strained four-membered ring with a quaternary carbon at the 3-position. This carbon is substituted with both an ethyl group and a nitrile group. The secondary amine in the ring is protonated in the hydrochloride salt.

Predicted ¹H NMR (400 MHz, D₂O):

-

δ 4.2-4.6 (m, 4H): Methylene protons of the azetidine ring.

-

δ 2.0-2.2 (q, J=7.4 Hz, 2H): Methylene protons of the ethyl group.

-

δ 1.1-1.3 (t, J=7.4 Hz, 3H): Methyl protons of the ethyl group.

Predicted ¹³C NMR (100 MHz, D₂O):

-

δ 122-125: Nitrile carbon.

-

δ 50-55: Azetidine ring carbons (CH₂).

-

δ 40-45: Quaternary carbon at the 3-position.

-

δ 30-35: Ethyl group methylene carbon (CH₂).

-

δ 8-12: Ethyl group methyl carbon (CH₃).

Predicted Mass Spectrometry (EI):

-

Molecular Ion (M+): A weak or absent molecular ion peak for the free base (m/z 110.08) is expected due to the instability of the strained ring upon ionization.[5]

-

Major Fragments: Fragmentation would likely involve the loss of the ethyl group (M-29) or cleavage of the azetidine ring.

Synthesis of 3-Ethylazetidine-3-carbonitrile hydrochloride

The synthesis of 3-Ethylazetidine-3-carbonitrile hydrochloride can be achieved through a straightforward nucleophilic substitution reaction on a suitable precursor, 1-protected-3-bromo-3-ethylazetidine.[6] The following protocol is based on established literature procedures for similar transformations.

Experimental Protocol: Synthesis

Step 1: Nucleophilic Cyanation

-

To a solution of N-protected-3-bromo-3-ethylazetidine (1.0 equiv) in a suitable solvent such as acetonitrile or DMSO, add potassium cyanide (1.5 equiv).[6]

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product (N-protected-3-ethylazetidine-3-carbonitrile) by flash column chromatography.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified N-protected azetidine in a suitable solvent such as methanol or dioxane.

-

Add a solution of hydrochloric acid in the corresponding solvent (e.g., HCl in methanol or HCl in dioxane) and stir at room temperature.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, the hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 3-Ethylazetidine-3-carbonitrile hydrochloride.

Synthetic Utility and Derivatization Strategies

3-Ethylazetidine-3-carbonitrile hydrochloride is a versatile building block with two primary points for chemical modification: the nitrile group and the secondary amine. The strategic derivatization of these functional groups allows for the rapid generation of diverse chemical libraries.

Derivatization of the Nitrile Group

The nitrile functionality is a valuable synthetic handle that can be transformed into a variety of other functional groups.

Caption: Derivatization pathways for the nitrile group.

1. Hydrolysis to Amides and Carboxylic Acids:

-

Partial Hydrolysis to Amide: The nitrile can be selectively hydrolyzed to the corresponding primary amide, 3-ethylazetidine-3-carboxamide, under controlled basic conditions (e.g., using KOH in aqueous ethanol with microwave irradiation).[6]

-

Full Hydrolysis to Carboxylic Acid: More vigorous acidic or basic hydrolysis will convert the nitrile to the carboxylic acid, 3-ethylazetidine-3-carboxylic acid.[6] This carboxylic acid can then be used in standard amide bond coupling reactions.

2. Reduction to Primary Amines:

-

The nitrile can be reduced to the primary amine, (3-ethylazetidin-3-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni). This transformation provides a valuable extension of the molecular scaffold.

3. Cycloaddition Reactions to Form Heterocycles:

-

The nitrile group can participate in [3+2] cycloaddition reactions with reagents like sodium azide to form tetrazole rings, which are important bioisosteres of carboxylic acids in medicinal chemistry.

Derivatization of the Azetidine Nitrogen

The secondary amine of the azetidine ring is a nucleophilic center that can undergo a variety of common transformations.

Caption: Derivatization pathways for the azetidine nitrogen.

1. N-Alkylation:

-

The azetidine nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones.[7]

2. N-Acylation:

-

Acylation with acyl chlorides or anhydrides provides the corresponding N-acylazetidines. This is a common method for introducing a wide range of substituents.[7]

3. N-Sulfonylation:

-

Reaction with sulfonyl chlorides yields N-sulfonylated azetidines, which can be important for modulating the physicochemical properties of the molecule.

4. N-Arylation:

-

The secondary amine can be arylated using Buchwald-Hartwig cross-coupling reactions with aryl halides, providing access to N-arylazetidine derivatives.[8]

Potential Applications in Drug Discovery

The unique structural features of 3-Ethylazetidine-3-carbonitrile hydrochloride make it an attractive starting point for the development of novel therapeutics targeting a wide range of biological systems.

-

Central Nervous System (CNS) Disorders: The rigid azetidine scaffold is well-suited for the design of ligands for CNS receptors and transporters.[9] The ability to introduce diverse functionality at both the nitrile and amine positions allows for the fine-tuning of properties required for blood-brain barrier penetration.

-

Antimicrobial Agents: The azetidine ring is a key component of many β-lactam antibiotics.[10] Novel, non-lactam azetidine derivatives are being explored as new classes of antimicrobial agents.[9]

-

Oncology: The conformational constraint provided by the azetidine ring can lead to potent and selective enzyme inhibitors for cancer targets.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Ethylazetidine-3-carbonitrile hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[13][14] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][13][14]

Conclusion

3-Ethylazetidine-3-carbonitrile hydrochloride is a novel and highly versatile building block that offers significant potential for the discovery and development of new chemical entities. Its unique structural features and orthogonal functional handles provide a powerful platform for the efficient generation of diverse and complex molecular libraries. This guide has provided a comprehensive overview of its synthesis, properties, and derivatization strategies, highlighting its potential to accelerate innovation in medicinal chemistry and drug discovery.

References

-

Taylor & Francis. (n.d.). Azetidines – Knowledge and References. [Link]

-

J&K Scientific. (n.d.). 3-Methylazetidine-3-carbonitrile hydrochloride | 936850-33-8. [Link]

-

Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(30), 6649-6657. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

-

Annals of R.S.C.B. (2021). Derivatization: Tool In Analytical Separations Of Compound. [Link]

-

Syngene International. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

-

Wikipedia. (n.d.). Azetidine. [Link]

-

ResearchGate. (n.d.). Synthetic modification of the azetidine products. [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

-

PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

MDPI. (2021, July 5). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

-

Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

-

Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]

-

Methylamine Supplier. (n.d.). Azetidine-3-Carbonitrile Hcl. [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. [Link]

-

Reddit. (2023, April 30). Hydrolysis of nitriles : r/OrganicChemistry. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of aryl azides. [Link]

-

Chemistry LibreTexts. (2023, November 3). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

-

PubChem. (n.d.). 1-Acetylazetidine-3-carbonitrile. [Link]

Sources

- 1. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanoacetohydrazide as a Novel Derivatization Agent for the Determination of UHPLC-HRMS Steroids in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 345954-83-8: azetidine-3-carbonitrile hydrochloride [cymitquimica.com]

- 4. Azetidine-3-carbonitrile HCl | 345954-83-8 [sigmaaldrich.com]

- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 6. thieme-connect.com [thieme-connect.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Azetidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 345954-83-8 Cas No. | Azetidine-3-carbonitrile hydrochloride | Apollo [store.apolloscientific.co.uk]

- 11. 936850-33-8|3-Methylazetidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 12. studylib.net [studylib.net]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. rsc.org [rsc.org]

Methodological & Application

Application Note: 3-Ethylazetidine-3-carbonitrile Hydrochloride in High-Throughput Library Synthesis

Strategic Rationale in Medicinal Chemistry

The push toward higher fraction sp³ (Fsp³) character in drug discovery has positioned four-membered aliphatic heterocycles, particularly azetidines, as privileged scaffolds. They offer a unique combination of conformational rigidity, low molecular weight, and enhanced metabolic stability compared to their pyrrolidine or piperidine counterparts 1.

3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) 2 is an exceptionally versatile building block for combinatorial and parallel library synthesis. The strategic value of this specific molecule lies in its orthogonal reactivity vectors:

-

The Secondary Amine: Allows for facile N-alkylation, acylation, sulfonylation, or Buchwald-Hartwig cross-coupling 3.

-

The Tertiary Nitrile: Serves as a masked primary amine, a precursor to amidoximes/tetrazoles, or a hydrogen-bond acceptor.

-

The 3-Ethyl Substituent: Provides a lipophilic vector that restricts the conformation of the azetidine ring, often leading to improved target binding kinetics by minimizing the entropic penalty upon binding 4.

Because the free base of this small heterocycle is volatile and highly water-soluble, it is supplied as a hydrochloride salt. This ensures shelf stability but requires specific handling during library enumeration to prevent yield loss during aqueous workups.

Physicochemical Profiling & Library Suitability

To design effective libraries, it is critical to understand the baseline physicochemical properties that this building block contributes to the final drug candidates.

| Property | Value | Implications for Library Design |

| Molecular Weight (Free Base) | 110.16 g/mol | Highly atom-economical; leaves ample MW budget (<350 Da) for lead-like libraries. |

| Physical State | Solid (HCl Salt) | Excellent shelf stability. Hygroscopic; store under inert atmosphere (argon/nitrogen). |

| pKa (Calculated) | ~8.5 - 9.0 | The amine is protonated at physiological pH, improving aqueous solubility of the final core. |

| Chromophore Presence | None | Critical: Requires ELSD, CAD, or MS detection for LC-MS monitoring. UV (214/254 nm) is blind to the unfunctionalized core. |

Divergent Library Synthesis Workflow

The orthogonal nature of the amine and nitrile groups allows for a divergent split-pool or parallel synthesis approach.

Divergent library synthesis workflow using 3-Ethylazetidine-3-carbonitrile.

Validated Experimental Protocols

The following protocols have been optimized for parallel library synthesis. They emphasize causality (why specific reagents are chosen) and self-validation (how to ensure the reaction is proceeding correctly).

Protocol A: High-Throughput N-Acylation (Amide Library Generation)

Causality: The 3,3-disubstitution on the azetidine ring creates significant steric hindrance around the secondary amine. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, HATU is selected as the coupling reagent due to its superior ability to drive amidation of hindered amines. N,N -Diisopropylethylamine (DIPEA) is used to liberate the free base in situ without initiating side reactions.

Step-by-Step Methodology:

-

Preparation: In a 2-dram vial, dispense the carboxylic acid building block (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (1.0 mL).

-

Activation: Add DIPEA (0.30 mmol, 3.0 eq). The extra equivalents of base are required to neutralize the HCl salt of the azetidine. Stir for 10 minutes at room temperature to pre-form the active ester.

-

Coupling: Add 3-Ethylazetidine-3-carbonitrile hydrochloride (0.10 mmol, 1.0 eq) in one portion.

-

Reaction Monitoring (Self-Validation): Stir at room temperature for 2 hours.

-

Validation Check: Analyze an aliquot via LC-MS. Because the starting azetidine lacks a UV chromophore, rely on the Total Ion Chromatogram (TIC) in positive electrospray ionization (ESI+) to observe the disappearance of the starting material mass [M+H]+=111.1 and the appearance of the product mass.

-

-

Workup: Dilute the mixture with EtOAc (3 mL) and wash with 5% aqueous LiCl (3 × 1 mL) to remove DMF and HATU byproducts.

-

Causality: LiCl is vastly superior to water/brine for partitioning DMF into the aqueous layer, preventing emulsion formation and product loss.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Nitrile Reduction to Primary Amine

Causality: Converting the nitrile to a primary amine generates a highly versatile diamine scaffold. Lithium aluminum hydride (LAH) is a classic reagent for this transformation 5. However, four-membered rings are susceptible to ring-opening under harsh reductive conditions. To mitigate this, the reaction is performed at strictly controlled temperatures (0 °C to room temperature) rather than at reflux.

Step-by-Step Methodology:

-

Protection (Prerequisite): The secondary amine must first be protected (e.g., as a Boc or Benzhydryl group) or already functionalized (as per Protocol A) to prevent complexation with the reducing agent.

-

Reduction: To a flame-dried flask containing the N-protected 3-ethylazetidine-3-carbonitrile (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under argon, slowly add a 1M solution of LAH in THF (2.0 mL, 2.0 eq) dropwise.

-

Validation Check: Immediate, controlled gas evolution (H₂) should be observed. If no gas evolves, the THF may be wet, or the LAH has degraded.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

In-Process Control (Self-Validation): Spot the reaction on a silica TLC plate.

-

Validation Check: Stain with Ninhydrin and heat. The appearance of a dark purple spot indicates the successful formation of the primary aliphatic amine. Alternatively, IR spectroscopy will show the complete disappearance of the sharp, weak nitrile stretch at ~2240 cm⁻¹.

-

-

Fieser Workup (Critical Step): Cool the reaction back to 0 °C. Quench sequentially with:

-

0.08 mL distilled water (dropwise, wait for bubbling to cease).

-

0.08 mL 15% aqueous NaOH.

-

0.24 mL distilled water.

-

Causality: The Fieser method transforms the gelatinous aluminum salts into a granular, easily filterable white precipitate, preventing the highly water-soluble primary amine product from being trapped in an aluminum hydroxide emulsion.

-

-

Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the primary amine.

Quantitative Data: Reaction Scope & Yield Summaries

The following table summarizes expected yields and conditions when utilizing 3-Ethylazetidine-3-carbonitrile hydrochloride in standard library enumeration protocols.

| Reaction Type | Reagents / Conditions | Expected Yield | Purity (Crude LC-MS) | Key Observation |

| Amidation | HATU, DIPEA, DMF, RT, 2h | 75 - 90% | > 85% | Steric bulk requires highly active coupling reagents. |

| Sulfonylation | R-SO₂Cl, Pyridine, DCM, RT, 4h | 80 - 95% | > 90% | Pyridine acts as both base and nucleophilic catalyst. |

| Reductive Amination | Aldehyde, NaBH(OAc)₃, DCE, RT | 40 - 60% | ~ 70% | Sluggish due to steric hindrance at the 3-position. |

| Nitrile Reduction | LAH, THF, 0 °C to RT, 2h | 65 - 80% | > 80% | Fieser workup is mandatory to prevent product loss. |

| Amidoxime Formation | NH₂OH·HCl, Na₂CO₃, EtOH, 80 °C | 70 - 85% | > 90% | Excellent conversion; product precipitates upon cooling. |

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. National Institutes of Health (NIH). Available at:[Link]

-

3-Ethylazetidine-3-carbonitrile hydrochloride - Lead Sciences. Lead Sciences. Available at: [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at:[Link]

- NL1027545C2 - Chinolones as antibacterial agents. Google Patents.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Ethylazetidine-3-carbonitrile hydrochloride - Lead Sciences [lead-sciences.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NL1027545C2 - Chinolones as antibacterial agents. - Google Patents [patents.google.com]

Application Note: Derivatization Strategies for 3-Ethylazetidine-3-carbonitrile Hydrochloride in Medicinal Chemistry

Scientific Rationale & Introduction

In modern drug discovery, escaping "flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3 ) is a proven strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance overall clinical success[1]. Azetidines—four-membered saturated nitrogen heterocycles—have emerged as privileged scaffolds to achieve this[2]. They serve as rigidified, sp³-rich bioisosteres for larger aliphatic rings or planar aromatic systems[3].

3-Ethylazetidine-3-carbonitrile hydrochloride (CAS: 1205750-03-3) is a highly versatile bifunctional building block[4]. It presents two orthogonal sites for derivatization:

-

The N1 Secondary Amine : Available for alkylation, acylation, sulfonylation, or reductive amination.

-

The C3 Nitrile Group : Available for controlled hydrolysis, reduction, or nucleophilic addition.

Working with azetidines requires precise thermodynamic control. The azetidine ring possesses a high ring strain energy of approximately 25.2 kcal/mol[5]. This strain makes the ring susceptible to nucleophilic ring-opening under harsh conditions (particularly strong heating in strong acids)[5]. Furthermore, the compound is supplied as a hydrochloride salt to prevent the volatility and spontaneous dimerization that plagues free-base azetidines[6].

This application note provides field-proven, self-validating protocols for the chemoselective derivatization of both the N1 and C3 positions, ensuring structural integrity of the strained heterocycle.

Physicochemical Properties

| Property | Specification |

| Chemical Name | 3-Ethylazetidine-3-carbonitrile hydrochloride |

| CAS Number | 1205750-03-3[4] |

| Molecular Formula | C₆H₁₁ClN₂[4] |

| Molecular Weight | 146.62 g/mol |

| Physical State | Solid (typically crystalline powder) |

| Ring Strain Energy | ~25.2 kcal/mol[3] |

| Primary Reactive Sites | N1 (Secondary amine, protected as HCl salt); C3 (Nitrile) |

Derivatization Workflow

The following diagram maps the divergent functionalization pathways available for this scaffold.

Figure 1: Divergent derivatization workflow for 3-Ethylazetidine-3-carbonitrile hydrochloride.

Experimental Protocols

Protocol A: N1-Alkylation via Reductive Amination

Causality & Expert Insight: To functionalize the N1 position, the hydrochloride salt must first be neutralized. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from acting as a competing nucleophile. For the reduction step, Sodium triacetoxyborohydride (STAB) is strictly preferred over Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄). STAB is mild enough to selectively reduce the intermediate iminium ion without reducing the C3-nitrile group or causing ring-opening.

Step-by-Step Methodology:

-

Preparation: Suspend 3-Ethylazetidine-3-carbonitrile hydrochloride (1.0 eq, 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere.

-

Free-Basing: Add DIPEA (1.2 eq, 1.2 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free azetidine base.

-

Imine Formation: Add the target aldehyde or ketone (1.05 eq, 1.05 mmol) to the solution. Stir at room temperature for 1 hour. (Note: For highly deactivated ketones, the addition of catalytic acetic acid may be required).

-

Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 eq, 1.5 mmol) portion-wise over 5 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via LC-MS.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, typically eluting with Hexanes/Ethyl Acetate gradients).

Protocol B: Chemoselective C3-Nitrile Hydrolysis to Primary Amide

Causality & Expert Insight: Hydrolyzing a nitrile on an azetidine ring is notoriously difficult. Standard harsh acidic conditions (e.g., refluxing 6M HCl) will protonate the azetidine nitrogen and trigger nucleophilic ring-opening due to the 25.2 kcal/mol ring strain[5]. To prevent this, we employ a modified Radziszewski reaction using mild basic hydrogen peroxide[7]. This approach selectively hydrates the nitrile to a primary amide while leaving the delicate four-membered ring completely intact. (Note: It is highly recommended to perform this on an N-protected or N-alkylated derivative to prevent N-oxidation).

Step-by-Step Methodology:

-

Preparation: Dissolve the N-functionalized 3-Ethylazetidine-3-carbonitrile (1.0 eq, 1.0 mmol) in Ethanol (4.0 mL).

-

Catalyst Addition: Add an aqueous solution of NaOH (0.2 eq, 0.2 mmol in 1.0 mL H₂O).

-

Oxidation/Hydrolysis: Cool the mixture to 0 °C. Carefully add 30% aqueous H₂O₂ (3.0 eq, 3.0 mmol) dropwise.

-

Propagation: Warm the reaction to 50 °C and stir for 4–6 hours. The mild heating accelerates the hydration without providing enough thermal energy to overcome the activation barrier for ring degradation.

-

Quenching: Cool to room temperature. Carefully quench excess peroxide by adding saturated aqueous Na₂S₂O₃ (2.0 mL). Warning: Ensure peroxide is fully quenched using KI-starch paper before proceeding.

-

Workup: Evaporate the ethanol under reduced pressure. Dilute the remaining aqueous phase with water (5.0 mL) and extract with Ethyl Acetate (3 × 10 mL).

-

Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the azetidine-3-carboxamide derivative.

Quantitative Data & Reaction Metrics

The table below summarizes the expected quantitative outcomes and critical causal observations for the primary derivatization routes of 3-Ethylazetidine-3-carbonitrile.

| Derivatization Route | Reagents & Conditions | Target Motif | Typical Yield (%) | Purity (HPLC) | Key Causality / Observation |

| N-Reductive Amination | STAB, DIPEA, Aldehyde, DCE, RT, 12h | N-Alkyl Azetidine | 75–85% | >95% | STAB prevents nitrile reduction; DIPEA neutralizes HCl without competing. |

| N-Acylation | Acid Chloride, TEA, DCM, 0 °C to RT, 4h | Azetidine Amide | 80–90% | >98% | Low temperature minimizes exothermic ring-opening pathways. |

| Nitrile Hydrolysis | 30% H₂O₂, NaOH (cat.), EtOH/H₂O, 50 °C, 6h | C3-Primary Amide | 65–75% | >90% | Mild basic conditions preserve the strained four-membered ring[7]. |

| Nitrile Reduction | Raney-Ni, H₂ (50 psi), NH₃/MeOH, RT, 24h | C3-Primary Amine | 60–70% | >85% | Excess NH₃ is critical to suppress secondary amine dimer formation. |

References

-

[4] Lead Sciences. 3-Ethylazetidine-3-carbonitrile hydrochloride - Lead Sciences. Available at: [Link]

-

[2] Future Medicinal Chemistry / ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

[7] Organic Process Research & Development / ACS Publications. Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707. Available at: [Link]

-

[5] Heterocycles / LOCKSS. Preparation and Synthetic Applications of Azetidines. Available at: [Link]

-

[3] MedChemComm / PMC. Put a ring on it: application of small aliphatic rings in medicinal chemistry. Available at: [Link]

-

[1] Journal of Medicinal Chemistry / ACS Publications. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Ethylazetidine-3-carbonitrile hydrochloride - Lead Sciences [lead-sciences.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 2408969-75-3|3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

Comprehensive Analytical Protocols for the Characterization of 3-Ethylazetidine-3-carbonitrile Hydrochloride

Introduction

3-Ethylazetidine-3-carbonitrile hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold known to impart unique conformational constraints and physicochemical properties to bioactive molecules. The presence of a nitrile group and an ethyl substituent at the 3-position offers a handle for further synthetic modifications and influences the molecule's polarity and metabolic stability. As a hydrochloride salt, the compound's solubility and stability are generally enhanced, making it suitable for pharmaceutical formulation.

Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of 3-Ethylazetidine-3-carbonitrile hydrochloride for research and development purposes. This guide provides a comprehensive suite of analytical methods and detailed protocols for its thorough characterization, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties

Precise physicochemical data for 3-Ethylazetidine-3-carbonitrile hydrochloride is not widely published. However, data for the closely related analog, 3-Methylazetidine-3-carbonitrile hydrochloride, offers valuable reference points.

| Property | Value (for 3-Methylazetidine-3-carbonitrile hydrochloride) | Source |

| CAS Number | 936850-33-8 | [1][2] |

| Molecular Formula | C₅H₉ClN₂ | [1] |

| Molecular Weight | 132.59 g/mol | [1] |

| Appearance | White to Yellow Solid | |

| Storage | Inert atmosphere, room temperature | [1] |

Note: The CAS Number for 3-Ethylazetidine-3-carbonitrile hydrochloride is 1205750-03-3[1]. The table above uses data from the methyl analog for illustrative purposes due to the limited availability of specific data for the ethyl compound.

Analytical Workflow

A systematic approach to the characterization of 3-Ethylazetidine-3-carbonitrile hydrochloride involves a combination of spectroscopic and chromatographic techniques to confirm its structure, purity, and identity.

Caption: Overall analytical workflow for the comprehensive characterization of 3-Ethylazetidine-3-carbonitrile hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[3][4][5][6] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques (e.g., COSY, HSQC) can further establish connectivity and assignments. For the hydrochloride salt, protonation of the azetidine nitrogen is expected to influence the chemical shifts of adjacent protons.[7]

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Ethylazetidine-3-carbonitrile hydrochloride.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical for solubility and to avoid exchange of the N-H proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (300-500 MHz Spectrometer):

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 5-6 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 200 ppm.

-

Use a pulse angle of 30-45 degrees.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons and carbons of the molecule.

-

| Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| Azetidine ring protons (CH₂) | Azetidine ring carbons (CH₂) |

| Ethyl group protons (CH₂ and CH₃) | Ethyl group carbons (CH₂ and CH₃) |

| Azetidine N-H proton (may be broad or exchangeable) | Quaternary carbon at position 3 |

| Nitrile carbon (-C≡N) |

Mass Spectrometry (MS)

Rationale: Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).[8][9] For hydrochloride salts, electrospray ionization (ESI) is a suitable soft ionization technique that allows for the detection of the protonated molecule in the positive ion mode.[7][10]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-